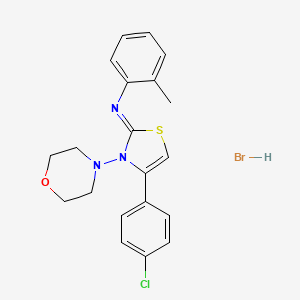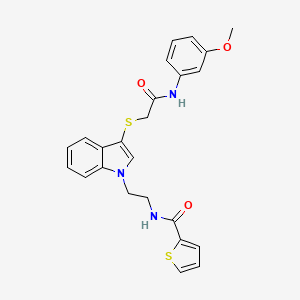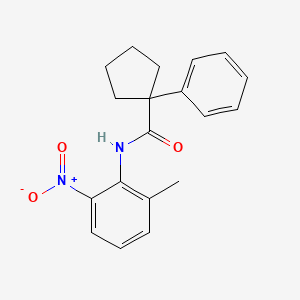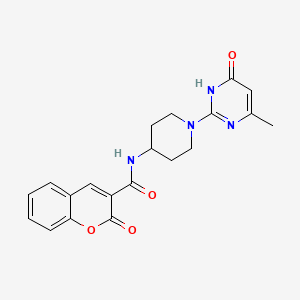
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as FPMA, is a small molecule that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including efforts to synthesize novel Co(II) and Cu(II) coordination complexes, has demonstrated significant antioxidant activities. These studies involved the creation and characterization of complexes, which were then evaluated for their in vitro antioxidant capabilities using various assays. The findings indicate that these ligands and their complexes present considerable antioxidant potential, suggesting their utility in medicinal chemistry for the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Evaluation of Derivatives
Another line of research focused on the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, showcasing a methodology that highlights good yields, eco-friendliness, and straightforward protocols. Such research underlines the importance of developing new synthetic strategies for creating compounds with potential applications in drug discovery and other fields of chemistry (Raju et al., 2022).
Antiallergic Agents
The development of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been explored for their antiallergic properties. This research demonstrated that specific derivatives exhibit significant potency as antiallergic compounds, suggesting their potential therapeutic applications in treating allergies. Such studies contribute to the search for novel antiallergic agents with improved efficacy and safety profiles (Menciu et al., 1999).
Thermal Degradation and Compound Identification
Investigations into the thermal degradation of N-Acetylglucosamine have identified various volatile compounds, including pyrazines, pyridines, pyrroles, and furans. Such studies are crucial for understanding the chemical stability and degradation pathways of compounds under elevated temperatures, which has implications for their storage, handling, and application in various industrial processes (Chen et al., 1998).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-12-15(16-4-2-3-5-18(16)24)10-19(25)23-11-17-20(22-8-7-21-17)14-6-9-26-13-14/h2-9,12-13H,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLHCSXOPSUDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2630342.png)


![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2630351.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2630354.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)


![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)

